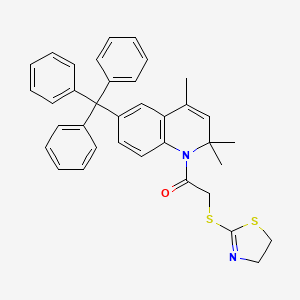![molecular formula C14H20N2O2 B15035736 (1E)-6-[benzyl(methyl)amino]-1-(hydroxyimino)hexan-2-one](/img/structure/B15035736.png)
(1E)-6-[benzyl(methyl)amino]-1-(hydroxyimino)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-6-[BENZYL(METHYL)AMINO]-1-(N-HYDROXYIMINO)HEXAN-2-ONE is an organic compound with a complex structure that includes both amine and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-6-[BENZYL(METHYL)AMINO]-1-(N-HYDROXYIMINO)HEXAN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common approach is the selective N-monomethylation of primary amines and nitro compounds . This process can be controlled using various methylating agents such as methanol, formaldehyde, or dimethyl carbonate under specific catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts can be employed to facilitate the selective N-monomethylation process, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1E)-6-[BENZYL(METHYL)AMINO]-1-(N-HYDROXYIMINO)HEXAN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(1E)-6-[BENZYL(METHYL)AMINO]-1-(N-HYDROXYIMINO)HEXAN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its role in drug development.
Industry: It may be used in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1E)-6-[BENZYL(METHYL)AMINO]-1-(N-HYDROXYIMINO)HEXAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s amine and oxime functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1E)-6-[BENZYL(METHYL)AMINO]-1-(N-HYDROXYIMINO)HEXAN-2-ONE include other amine and oxime derivatives, such as:
N-monomethyl amines: These compounds have similar amine functional groups and are used in various chemical and biological applications.
Oxime derivatives: These compounds contain oxime functional groups and are studied for their potential biological activity.
Uniqueness
What sets (1E)-6-[BENZYL(METHYL)AMINO]-1-(N-HYDROXYIMINO)HEXAN-2-ONE apart is its unique combination of amine and oxime functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1E)-6-[benzyl(methyl)amino]-1-hydroxyiminohexan-2-one |
InChI |
InChI=1S/C14H20N2O2/c1-16(12-13-7-3-2-4-8-13)10-6-5-9-14(17)11-15-18/h2-4,7-8,11,18H,5-6,9-10,12H2,1H3/b15-11+ |
InChI Key |
JRHGCOJEYPIXNR-RVDMUPIBSA-N |
Isomeric SMILES |
CN(CCCCC(=O)/C=N/O)CC1=CC=CC=C1 |
Canonical SMILES |
CN(CCCCC(=O)C=NO)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-6-[4-(diethylamino)benzylidene]-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15035666.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15035672.png)
![4-(2-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B15035681.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 4-nitrobenzoate](/img/structure/B15035686.png)
![Ethyl 2-{[(2-ethoxyphenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15035694.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B15035702.png)
![(6Z)-5-imino-6-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15035708.png)
![4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B15035710.png)


![1-[(4-chloro-3-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B15035716.png)
![14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B15035718.png)
![2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B15035731.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3,4-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15035740.png)
